 
            | REACTION_CXSMILES | Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[NH2-].[Li+].C[N:13](CCN(C)C)C>COCCOC.[Cl-].[Zn+2].[Cl-]>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[NH2:13] |f:1.2,5.6.7| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=C(C=CC1)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=C(C=CC1)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [NH2-].[Li+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [NH2-].[Li+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            (CyPF-t-Bu)PdCl2                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CN(C)CCN(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    COCCOC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Zn+2].[Cl-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Zn+2].[Cl-]                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the results of which                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                gave                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                a complicated mixture of products                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was obtained (Table 10, Entry 1)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                however, the reaction                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C(N)C=CC1                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[NH2-].[Li+].C[N:13](CCN(C)C)C>COCCOC.[Cl-].[Zn+2].[Cl-]>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[NH2:13] |f:1.2,5.6.7| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=C(C=CC1)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=C(C=CC1)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [NH2-].[Li+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [NH2-].[Li+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            (CyPF-t-Bu)PdCl2                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CN(C)CCN(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    COCCOC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Zn+2].[Cl-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Zn+2].[Cl-]                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the results of which                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                gave                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                a complicated mixture of products                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was obtained (Table 10, Entry 1)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                however, the reaction                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C(N)C=CC1                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |